3-azidothiophene-2-carbaldehyde 3-azidothiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 56473-97-3
VCID: VC11638877
InChI:
SMILES:
Molecular Formula: C5H3N3OS
Molecular Weight: 153.2

3-azidothiophene-2-carbaldehyde

CAS No.: 56473-97-3

Cat. No.: VC11638877

Molecular Formula: C5H3N3OS

Molecular Weight: 153.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-azidothiophene-2-carbaldehyde - 56473-97-3

Specification

CAS No. 56473-97-3
Molecular Formula C5H3N3OS
Molecular Weight 153.2

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

3-Azidothiophene-2-carbaldehyde (IUPAC name: 3-azidothiophene-2-carbaldehyde) consists of a five-membered thiophene ring with two functional groups:

  • Azide (-N₃) at position 3.

  • Carbaldehyde (-CHO) at position 2.

Its molecular formula is C₅H₃N₃OS, with a molecular weight of 153.16 g/mol. The compound’s structure is derived from thiophene, a sulfur-containing aromatic heterocycle, modified to include reactive groups for further functionalization .

Physical and Spectral Properties

While experimental data specific to 3-azidothiophene-2-carbaldehyde are scarce, analogous compounds provide insights:

PropertyValue (Inferred)Source Analogy
Melting Point~90–100°C (decomposes)3-Methylthiophene derivatives
Boiling Point~240–260°C2-Thiophenecarboxaldehyde
Density~1.3 g/cm³Azide-containing compounds
SolubilityOrganic solvents (e.g., DMSO, chloroform)Thiophene aldehydes

Spectroscopic data:

  • IR: Expected peaks at ~2100 cm⁻¹ (azide stretch), ~1680 cm⁻¹ (C=O stretch) .

  • ¹H NMR: Aldehyde proton at ~9.8–10.0 ppm; thiophene protons at ~7.0–8.0 ppm .

Synthetic Methodologies

Direct Azidation of Thiophene Derivatives

A plausible route involves the azidation of 3-amino-thiophene-2-carbaldehyde:

  • Nitration: Introduce a nitro group at position 3 using HNO₃/H₂SO₄.

  • Reduction: Convert nitro to amine via catalytic hydrogenation (e.g., H₂/Pd-C).

  • Diazotization and Azidation: Treat with NaNO₂/HCl to form a diazonium salt, followed by reaction with NaN₃ to yield the azide .

Reaction Scheme:

3-Nitrothiophene-2-carbaldehydeH2/Pd-C3-Aminothiophene-2-carbaldehydeNaNO2/HClDiazonium saltNaN33-Azidothiophene-2-carbaldehyde\text{3-Nitrothiophene-2-carbaldehyde} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Aminothiophene-2-carbaldehyde} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}_3} \text{3-Azidothiophene-2-carbaldehyde}

Alternative Pathways

  • Triphosgene-Mediated Formylation: Analogous to 2-thiophenecarboxaldehyde synthesis , thiophene reacts with triphosgene (a safer phosgene substitute) and DMF to install the aldehyde group. Subsequent azidation at position 3 could employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Reactivity and Applications

Click Chemistry and Bioconjugation

The azide group enables participation in 1,3-dipolar cycloadditions with alkynes (e.g., CuAAC), forming stable 1,2,3-triazoles. This reactivity is pivotal in:

  • Drug Discovery: Conjugation of thiophene-based pharmacophores to biomolecules .

  • Polymer Chemistry: Synthesis of functionalized polymers for sensors or coatings .

Example Reaction:

3-Azidothiophene-2-carbaldehyde+AlkyneCu(I)Triazole-linked conjugate\text{3-Azidothiophene-2-carbaldehyde} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole-linked conjugate}

Pharmaceutical Intermediates

The carbaldehyde group undergoes condensation reactions to form:

  • Schiff bases: For antimicrobial or anticancer agents .

  • Urea/Thiourea Derivatives: Via reaction with amines, useful in kinase inhibitors .

Industrial and Research Implications

Scalability Challenges

  • Cost of Raw Materials: Triphosgene and azide reagents increase production costs .

  • Safety Protocols: Specialized equipment required for large-scale azide handling .

Future Directions

  • Green Chemistry: Develop solvent-free or catalytic azidation methods.

  • Structure-Activity Studies: Optimize triazole derivatives for targeted therapies .

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